2-Methyl-3-oxoisoindoline-1-carbonitrile
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Overview
Description
“2-Methyl-3-oxoisoindoline-1-carbonitrile” is a chemical compound with the molecular formula C10H8N2O . It has a molecular weight of 172.18 .
Synthesis Analysis
An efficient synthesis of 3-oxoisoindolines, which includes “this compound”, is described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .
Molecular Structure Analysis
The SMILES string for “this compound” is N#CC1N©C(C2=CC=CC=C12)=O . The InChI is 1S/C10H8N2O/c1-12-9(6-11)7-4-2-3-5-8(7)10(12)13/h2-5,9H,1H3 .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C10H8N2O and it has a molecular weight of 172.18 .
Scientific Research Applications
Catalysis and Synthesis
- A study by Chen and Cai (2016) presents a method for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives. This method uses Sc(OTf)3 to catalyze a three-component Strecker/Lactamization cascade reaction, providing good to excellent yields for various amine substrates (Chen & Cai, 2016).
Efficient Synthesis Techniques
- Research by Nammalwar et al. (2015) describes an efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines. This synthesis uses OSU-6 as the catalyst and can generate different products based on the reaction temperature (Nammalwar et al., 2015).
New Synthesis Methods
- Hu et al. (2013) developed a new method for creating N-substituted 3-oxoisoindoline-1-carbonitrile derivatives. This method involves a one-pot, three-component condensation reaction, utilizing sulfamic acid as a catalyst under reflux temperature in ethanol. This approach is noted for its simplicity and environmental friendliness (Hu et al., 2013).
Chemical Transformations
- The work of Spence and Tennant (1972) explores the intramolecular nucleophilic displacement of aromatic nitro-groups by carbanions, leading to the formation of various 3-oxoisoindoline-1-carbonitriles and their derivatives. This study highlights the complex chemical transformations possible with such compounds (Spence & Tennant, 1972).
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-oxo-1H-isoindole-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-9(6-11)7-4-2-3-5-8(7)10(12)13/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJWNVFCAGBOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC=CC=C2C1=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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